Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
Description
Contextualization of N,N'-Disubstituted Urea (B33335) Derivatives in Modern Organic Chemistry
N,N'-disubstituted urea derivatives are a cornerstone of modern organic and medicinal chemistry. The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a versatile building block. Its ability to form multiple stable hydrogen bonds with biological receptors, where the NH groups act as hydrogen bond donors and the carbonyl oxygen as an acceptor, is fundamental to its role in drug design. nih.govgoogle.com This has led to the incorporation of the urea moiety into a wide range of therapeutic agents, including anticancer, antiviral, and antibacterial drugs. nih.gov
Beyond pharmaceuticals, these derivatives are utilized as linkers in the development of antibody-drug conjugates and as building blocks in combinatorial chemistry. nih.gov Their applications also extend to material science and organocatalysis. nih.gov The synthesis of N,N'-disubstituted ureas has evolved from traditional methods involving hazardous reagents like phosgene (B1210022) to safer and more efficient protocols using phosgene substitutes such as N,N'-carbonyldiimidazole (CDI) or by reacting amines with isocyanates. nih.gov Other modern synthetic routes include the reaction of amines with ethylene (B1197577) carbonate using solid base catalysts or the condensation of phenyl carbamates with amines. chemsrc.comguidechem.com
Significance of Pyridinyl- and Methylphenyl-Substituted Scaffolds in Molecular Design
The molecular architecture of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- features two key structural motifs: a pyridinyl ring and a methylphenyl (tolyl) group. Both are of considerable importance in molecular design.
The pyridinyl scaffold , a nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. chemnet.com It is a component in thousands of drug molecules due to its ability to improve pharmacological parameters such as biochemical potency, metabolic stability, and permeability. nih.govmdpi.com The nitrogen atom in the pyridine (B92270) ring can play a crucial role in interacting with biological targets like enzymes. nih.govmdpi.com A vast number of FDA-approved drugs, treating conditions from cancer to tuberculosis, contain a pyridine ring, highlighting its versatility and importance in drug development. hymasynthesis.com
The methylphenyl group , commonly known as a tolyl group, also imparts significant properties to a molecule. The phenyl ring itself is a common feature in many organic compounds, contributing to molecular stability and participating in various intermolecular interactions. chemicalbook.comnih.gov The addition of a methyl group can influence the molecule's reactivity and physical properties. For instance, a methyl group can be oxidized to other functional groups like carboxyl or hydroxymethyl, offering a site for further chemical modification. chemeo.com It can also affect the molecule's lipophilicity, which in turn influences its solubility and ability to penetrate biological membranes. academicjournals.org
Overview of Current Research Trajectories and Gaps for Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
Research into pyridine-urea derivatives is an active area, particularly in the search for new anticancer agents. nih.gov Studies have explored a variety of substituted pyridine-ureas, evaluating their ability to inhibit cancer cell proliferation and specific molecular targets like vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov For instance, certain pyridine-urea compounds have shown potent inhibitory activity against breast cancer cell lines. nih.gov Furthermore, 2-pyridyl urea derivatives are known to be effective N,O-chelate ligands, readily forming complexes with transition metals like copper(II), which are then investigated for their antiproliferative effects. researchgate.net
Despite the active research on related structures, a significant research gap exists specifically for Urea, N-(4-methylphenyl)-N'-2-pyridinyl- . A thorough review of chemical databases and literature reveals a scarcity of studies focused on this exact molecule. While data exists for isomers like N-(2-methylphenyl)-N'-4-pyridinyl-urea and related compounds such as N-(4-methylphenyl)-N'-2-pyrimidinyl-urea (containing a pyrimidine (B1678525) ring instead of pyridine), the title compound remains largely uncharacterized in public scientific literature. mdpi.commdpi.com This lack of specific synthesis, characterization, and biological activity data represents a clear gap in the current body of research, suggesting that Urea, N-(4-methylphenyl)-N'-2-pyridinyl- is a novel compound awaiting formal investigation.
Methodological Frameworks Employed in the Investigation of Novel Organic Compounds
The investigation of a novel organic compound like Urea, N-(4-methylphenyl)-N'-2-pyridinyl- follows a well-established set of methodological frameworks to determine its structure, purity, and properties.
The initial step after synthesis is isolation and purification , commonly achieved through techniques like column chromatography or recrystallization. The purity of the isolated compound is often assessed using Thin-Layer Chromatography (TLC) and by determining its melting point; a sharp, narrow melting point range is indicative of a pure crystalline substance.
Structural elucidation is the next critical phase. A combination of spectroscopic techniques is employed to piece together the molecular structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the arrangement of atoms and the chemical environment of the hydrogen and carbon nuclei. chemsrc.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide clues about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula. chemsrc.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.
Once the structure is confirmed, further characterization can include evaluating its physicochemical properties like solubility and partition coefficients, which are important for predicting its behavior in different environments.
Data Tables
Given the limited available data for the title compound, the following tables provide its predicted properties and a comparison with related, experimentally characterized urea derivatives.
Table 1: Predicted Physicochemical Properties of Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Note: These properties are computationally predicted and await experimental verification.
Table 2: Physicochemical Properties of Related Urea Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| p-Tolylurea | 622-51-5 | C₈H₁₀N₂O | 150.18 | 183-186 |
| N-Methyl-N-(4-methylphenyl)urea | 6305-07-3 | C₉H₁₂N₂O | 164.20 | Not Available |
| 1-(2-chlorophenyl)-3-(p-tolyl)urea | Not Available | C₁₄H₁₃ClN₂O | 260.72 | 196-198 |
Data sourced from PubChem and other chemical databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-5-7-11(8-6-10)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCQAJEVHDIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355072 | |
| Record name | Urea, N-(4-methylphenyl)-N'-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13256-75-2 | |
| Record name | Urea, N-(4-methylphenyl)-N'-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodological Innovations for Urea, N 4 Methylphenyl N 2 Pyridinyl
Phosgene-Free and Green Chemistry Approaches to Urea (B33335) Bond Formation
The traditional synthesis of N,N'-disubstituted ureas, including N-(4-methylphenyl)-N'-2-pyridinyl-urea, often involves the reaction of an amine with a highly toxic isocyanate, which is typically prepared using phosgene (B1210022) or its surrogates like triphosgene. nih.govasianpubs.org Growing environmental and safety concerns have spurred the development of phosgene-free and green synthetic routes. rsc.orgresearchgate.net These modern approaches aim to reduce hazardous reagents and byproducts, minimize waste, and improve energy efficiency. researchgate.netureaknowhow.com
Alternative, safer reagents for generating the crucial urea bond have been extensively investigated. nih.govrsc.org One prominent strategy involves the in situ generation of isocyanate intermediates without using phosgene. tandfonline.comrsc.org This can be achieved through rearrangement reactions, such as the Hofmann rearrangement of primary amides or the Curtius rearrangement of acyl azides. nih.govrsc.orgorganic-chemistry.orgmdpi.com For instance, a tandem reaction using an oxidizing agent like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) can convert pyridine (B92270) carboxamides into pyridyl isocyanates, which are then trapped by an amine to form the desired N-aryl-N'-pyridylurea. rsc.org Other phosgene substitutes include N,N'-carbonyldiimidazole (CDI), which is a stable, crystalline solid, and various chloroformates. nih.govgoogle.com
Table 1: Comparison of Phosgene-Free Reagents for Urea Synthesis
| Reagent/Method | Precursor | Key Features | Citations |
|---|---|---|---|
| Triphosgene | Amine | Solid phosgene equivalent; still releases phosgene in situ. | nih.govasianpubs.orgrsc.org |
| N,N'-Carbonyldiimidazole (CDI) | Amine | Crystalline solid; safer handling; no chlorinated byproducts. | nih.gov |
| Hofmann Rearrangement (e.g., with PhI(OAc)₂) | Carboxamide | In situ isocyanate generation; avoids direct use of isocyanates. | rsc.orgmdpi.com |
| Curtius Rearrangement | Carboxylic Acid | Forms isocyanate from acyl azide (B81097) intermediate. | nih.govorganic-chemistry.orgmdpi.com |
| Dioxazolones | Amine | Serve as isocyanate surrogates under mild heating. | tandfonline.com |
| Phenyl Carbamates | Amine | Stable intermediates that react with amines to form ureas. | google.com |
| Carbon Dioxide (CO₂) / Carbon Monoxide (CO) | Amine | Abundant and inexpensive C1 sources; often require catalytic activation. | nih.govresearchgate.net |
Catalytic Systems for Enhanced Selectivity and Yield in Urea Synthesis
Catalysis is central to developing efficient and selective syntheses of unsymmetrical ureas. Transition metal catalysts, particularly palladium, have been instrumental in creating C–N bonds for urea formation. tandfonline.comnih.gov Palladium-catalyzed cross-coupling reactions can form diaryl ureas from aryl halides and simple urea sources, offering a versatile route to complex structures. nih.gov Other catalytic systems involve the carbonylation of amines using carbon monoxide, a process that can be catalyzed by various metals to directly form the urea linkage, bypassing the need for pre-formed isocyanates. researchgate.net
Recent innovations include the use of novel catalytic materials. For example, the topological insulator bismuth selenide (B1212193) has been shown to efficiently catalyze the oxidative carbonylation of amines with CO and oxygen to produce urea derivatives. researchgate.net Photocatalysis also presents a modern alternative, where visible light and a photocatalyst, such as a ruthenium complex, can drive the formation of isocyanate intermediates via a Lossen rearrangement. tandfonline.com
Table 2: Catalytic Systems for Urea Synthesis
| Catalyst Type | Reaction | Key Advantages | Citations |
|---|---|---|---|
| Palladium (Pd) Complexes | C-N Cross-Coupling / Carbonylation | High efficiency and functional group tolerance for coupling aryl halides. | tandfonline.commdpi.comnih.gov |
| Copper (Cu) Catalysts | C-H Isocyanation / Cross-Coupling | Enables site-selective C-H functionalization for urea synthesis. | researchgate.net |
| Ruthenium (Ru) Complexes | Photocatalytic Rearrangement | Uses visible light to generate isocyanates under mild conditions. | tandfonline.com |
| Indium (In) Triflate | Carbamoylation | Catalyzes reaction of alcohols/amines with urea as a carbonyl source. | organic-chemistry.org |
| Organocatalysts | Various | Metal-free approach; can promote reactions under mild conditions. | nih.gov |
Solvent-Free and Environmentally Benign Reaction Media
A key aspect of green chemistry is the reduction or elimination of volatile and toxic organic solvents. organic-chemistry.org Research has explored solvent-free ("neat") reaction conditions, often accelerated by microwave irradiation, which can lead to rapid and efficient synthesis with minimal waste. researchgate.net While directly applied to thiourea (B124793) synthesis, this principle is transferable to ureas. researchgate.net
The use of environmentally benign solvents is another important strategy. Reactions performed in water ("on-water") can offer significant advantages, including enhanced reaction rates and selectivities, simple product isolation via filtration, and the elimination of hazardous solvents. organic-chemistry.orgnih.gov Other approaches utilize recyclable solvents or ionic liquids, which have negligible vapor pressure, to create more sustainable processes. nih.govtandfonline.com For instance, the synthesis of unsymmetrical phenylureas using dioxazolone precursors has been demonstrated in methanol (B129727) with a recyclable base, providing an eco-friendly pathway. tandfonline.com
Precursor Synthesis and Functionalization for N-(4-methylphenyl)-N'-2-pyridinyl- Urea Analogs
The creation of analogs of N-(4-methylphenyl)-N'-2-pyridinyl-urea for structure-activity relationship studies requires robust methods for synthesizing and modifying its precursors: a 2-aminopyridine (B139424) derivative and a 4-methylphenyl (p-tolyl) derivative. mdpi.commdpi.com
Regioselective Functionalization of Pyridinyl and Methylphenyl Moieties
Achieving regioselectivity—the ability to introduce a chemical group at a specific position—is critical when preparing functionalized precursors.
Pyridinyl Moiety: The synthesis of substituted 2-aminopyridines is a key step. A powerful method for accessing diverse 2-pyridyl isocyanates is the Hofmann rearrangement of the corresponding pyridine carboxamides (picolinamides, nicotinamides, or isonicotinamides). rsc.org By starting with a pre-functionalized pyridine carboxamide, the position of the substituent on the pyridine ring can be precisely controlled, leading to a specific urea analog after reaction with an amine. rsc.org
Methylphenyl Moiety: The p-tolyl group can be functionalized through electrophilic aromatic substitution. However, controlling the position of substitution relative to the existing methyl and amino (or isocyanate) groups requires careful selection of reaction conditions and directing groups. Often, it is more straightforward to begin with a commercially available, pre-functionalized aniline (B41778) or toluene (B28343) derivative and carry it through the synthetic sequence.
Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies are employed in the synthesis of urea libraries based on the N-(4-methylphenyl)-N'-2-pyridinyl-urea scaffold.
Convergent Synthesis: This is the most common approach for a specific target molecule. It involves the separate synthesis of two key fragments—for example, a functionalized 2-aminopyridine and a functionalized p-tolyl isocyanate—which are then combined in a final step to form the urea. asianpubs.orgmdpi.com This route is highly efficient for producing a single, complex analog.
Divergent Synthesis: This strategy is ideal for creating a library of related compounds from a common intermediate. researchgate.netacs.org For example, a single precursor like 2-aminopyridine can be reacted with a wide array of different substituted aryl isocyanates to generate a diverse set of N'-2-pyridinyl ureas. Conversely, a single isocyanate, such as p-tolyl isocyanate, can be coupled with various substituted 2-aminopyridines. This approach is fundamental to high-throughput synthesis and medicinal chemistry programs. researchgate.netnih.gov
Solid-Phase and High-Throughput Synthesis of Related Urea Derivatives
To accelerate the discovery of new bioactive molecules, solid-phase and high-throughput synthesis techniques have been adapted for the rapid preparation of large urea libraries. acs.orgnih.govnih.gov
Solid-Phase Synthesis (SPS) involves attaching one of the precursors to a solid polymer resin, performing the reaction, and then cleaving the final product from the support. acs.orgacs.org A common method involves:
Immobilizing a primary amine onto the resin via a suitable linker (e.g., a triazene (B1217601) linker). acs.org
Reacting the resin-bound amine with an isocyanate in solution to form the urea linkage. acs.org
Cleaving the final urea derivative from the resin using a mild acid, which leaves excess reagents and byproducts behind on the solid support, simplifying purification. acs.orgacs.org
Alternatively, the isocyanate intermediate can be generated directly on the solid support before being reacted with an amine in solution. nih.gov
High-Throughput Synthesis (HTS) leverages automation and parallel processing, often in 96-well plates, to synthesize hundreds of distinct compounds simultaneously. researchgate.net For ureas, this can involve dispensing an array of amines into the wells, followed by the addition of different isocyanates to generate a large and diverse library of urea derivatives for biological screening. researchgate.net These methods are crucial for efficiently exploring the chemical space around a lead compound like N-(4-methylphenyl)-N'-2-pyridinyl-urea. nih.gov
Theoretical and Computational Investigations of Urea, N 4 Methylphenyl N 2 Pyridinyl
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic landscape.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to predict the molecular geometry and energy landscapes of molecules. For N,N'-diarylureas, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-31+G(d), are employed to determine optimized structural parameters. researchgate.netscirp.org In the case of Urea (B33335), N-(4-methylphenyl)-N'-2-pyridinyl-, the geometry is defined by the bond lengths, bond angles, and dihedral angles of the urea bridge and its attached aromatic rings.
DFT calculations can map the potential energy surface, revealing the relative energies of different conformers (rotamers) that arise from rotation around the C-N bonds of the urea linker. Studies on similar N-alkyl-N'-aryl ureas have shown that methylation patterns significantly affect conformational preferences, with DFT being used to refine the geometries and energetics of the most relevant configurations. nih.gov For Urea, N-(4-methylphenyl)-N'-2-pyridinyl-, different stable conformers, such as trans-trans, cis-trans, and trans-cis arrangements of the N-H bonds relative to the C=O bond, can be evaluated to identify the lowest energy state.
Table 1: Representative Calculated Structural Parameters for Diarylurea Derivatives using DFT/B3LYP Methods Note: This table presents typical values for related diarylurea compounds as direct data for Urea, N-(4-methylphenyl)-N'-2-pyridinyl- is not available in the cited literature. The values serve as a reasonable estimation.
| Parameter | Bond/Angle | Typical Calculated Value | Reference |
| Bond Length | C=O (urea) | 1.217 - 1.238 Å | wikipedia.org |
| Bond Length | C-N (urea) | 1.310 - 1.470 Å | wikipedia.org |
| Bond Length | N-H (urea) | ~0.980 Å | wikipedia.org |
| Bond Angle | N-C-N (urea) | 118.7° - 122.6° | wikipedia.org |
| Bond Angle | O=C-N (urea) | 118.2° - 122.8° | wikipedia.org |
| Dihedral Angle | Phenyl Ring vs. Urea Plane | 46.88° | iucr.org |
| Dihedral Angle | Pyridyl Ring vs. Urea Plane | Varies based on conformation | nih.gov |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap implies higher reactivity. irjweb.com
For Urea, N-(4-methylphenyl)-N'-2-pyridinyl-, the HOMO is expected to be localized primarily on the electron-rich p-tolyl group and the urea nitrogen atoms, while the LUMO is likely centered on the electron-deficient pyridinyl ring. The energy gap can be calculated using DFT methods. For comparison, studies on other N,N'-diarylurea derivatives have reported HOMO-LUMO gaps in the range of 4.5 to 5.3 eV. The precise values for the target molecule would be influenced by the interplay between the electron-donating methyl group and the electron-withdrawing nature of the pyridine (B92270) ring.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Key Reactivity Descriptors from FMO Analysis Note: The formulas are standard definitions in conceptual DFT. The values are illustrative based on data for analogous compounds.
| Descriptor | Formula | Significance | Reference |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. | irjweb.com |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. | irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. | irjweb.com |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. | irjweb.com |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. | irjweb.com |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their flexibility and interactions with their environment.
Solvent Effects on Conformational Preferences of Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
The conformation of flexible molecules like N,N'-disubstituted ureas can be highly sensitive to the solvent environment. MD simulations are used to explore how different solvents influence the conformational preferences of the molecule. utwente.nlmdpi.com Solvents can affect conformation through hydrogen bonding, polarity, and steric effects. nih.govaps.org
For Urea, N-(4-methylphenyl)-N'-2-pyridinyl-, polar, hydrogen-bond-accepting solvents like Dimethyl sulfoxide (B87167) (DMSO) can compete for the urea N-H protons, potentially disrupting intramolecular hydrogen bonds and favoring more open conformations. nih.gov In contrast, non-polar solvents might favor more compact, folded conformations stabilized by intramolecular interactions. Studies on analogous bis-urea receptors have shown that the choice of crystallization solvent (e.g., DMSO vs. DMSO/Methanol) can dramatically alter the solid-state conformation from an "S" shape to a folded "O" shape. nih.gov Similarly, MD simulations of peptides in aqueous urea solutions show that urea can alter backbone conformational populations by affecting hydration and intramolecular hydrogen bonding. aps.org MD simulations of the target molecule in solvents like water, methanol (B129727), and DMSO could reveal the relative populations of different rotamers and the stability of specific conformations in each environment.
Ligand Flexibility and Binding Site Dynamics (General, not clinical)
The urea functional group is a common pharmacophore in drug design, valued for its ability to act as both a hydrogen bond donor and acceptor. nih.gov The flexibility of the urea linker and the rotational freedom of the flanking aryl groups are crucial for a ligand's ability to adapt its conformation to fit into a protein binding site. acs.org
MD simulations can be used to study the intrinsic flexibility of Urea, N-(4-methylphenyl)-N'-2-pyridinyl-. Trajectory analysis from such simulations can reveal the range of motion of the tolyl and pyridyl rings relative to the central urea scaffold. acs.org The molecule's ability to adopt various conformations allows it to present different pharmacophoric features to a binding partner. The urea moiety itself can engage in key hydrogen bonds, while the aromatic rings can participate in hydrophobic or π-stacking interactions. nih.gov Understanding this inherent flexibility is a critical step in the rational design of molecules for specific binding targets, as the ligand's conformational preferences in solution will influence its binding affinity and kinetics. nih.govacs.org
Prediction of Intermolecular Interactions and Hydrogen Bonding Motifs
In the solid state, and in concentrated solutions, intermolecular interactions, particularly hydrogen bonds, govern the self-assembly and packing of molecules. The urea group is a powerful hydrogen-bonding motif. researchgate.net
For N,N'-disubstituted ureas, the most common and robust hydrogen-bonding pattern is the "urea tape" or α-network, where molecules form one-dimensional chains through a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net However, in molecules like Urea, N-(4-methylphenyl)-N'-2-pyridinyl-, other competing interactions are possible. The pyridyl nitrogen is a strong hydrogen bond acceptor and can form N-H···N(pyridyl) interactions, which may disrupt or modify the standard urea tape. nih.gov
In Silico Screening and Virtual Library Design for Urea, N-(4-methylphenyl)-N'-2-pyridinyl- Derivatives
In the quest for novel bioactive compounds, in silico screening and the design of virtual libraries represent a cornerstone of modern drug discovery and agrochemical research. These computational techniques allow for the rapid and cost-effective evaluation of vast chemical spaces, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. For a lead compound such as Urea, N-(4-methylphenyl)-N'-2-pyridinyl-, these methods are invaluable for exploring the structure-activity relationships (SAR) and identifying derivatives with enhanced potency, selectivity, or improved physicochemical properties.
The process of virtual library design for derivatives of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- would commence with the enumeration of a diverse set of virtual compounds. This is typically achieved by systematically modifying the parent structure at specific points. For this particular scaffold, key modification sites would include the 4-methylphenyl ring and the 2-pyridinyl ring. Substituents with varying electronic and steric properties (e.g., halogens, alkyl, alkoxy, nitro, and cyano groups) would be computationally appended to these rings to generate a large and diverse virtual library.
Once the virtual library is established, in silico screening techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are employed to predict the biological activity of the designed derivatives. Molecular docking simulations would be used to predict the binding affinity and orientation of each derivative within the active site of a target protein, such as LTBP4. The docking scores, along with an analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), would provide a rank-ordering of the virtual compounds based on their predicted potency.
QSAR models, on the other hand, are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a QSAR model based on a training set of known active and inactive pyridinyl-urea derivatives, it is possible to predict the activity of the newly designed virtual compounds. This approach can rapidly filter large virtual libraries to identify candidates with a high probability of being active.
The culmination of these in silico screening efforts is the selection of a focused subset of high-priority candidates for chemical synthesis and subsequent biological evaluation. This targeted approach significantly enhances the efficiency of the discovery pipeline, reducing the time and resources required to identify novel and effective agents. The general workflow for such a process is outlined below:
| Step | Description | Computational Tools Employed |
| 1 | Scaffold Selection and Analysis | The core structure of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- is chosen as the starting point. |
| 2 | Virtual Library Generation | Systematic modification of the scaffold by adding various functional groups at designated positions. |
| 3 | Conformational Analysis | Generation of low-energy 3D conformations for each virtual compound. |
| 4 | Molecular Docking | Docking of the virtual library against the 3D structure of the biological target (e.g., LTBP4). |
| 5 | Scoring and Ranking | Ranking of the derivatives based on their predicted binding affinities and interaction patterns. |
| 6 | ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to filter out compounds with poor pharmacokinetic profiles. |
| 7 | Hit Selection | Selection of a final set of promising candidates for synthesis and experimental validation. |
An illustrative example of a small, focused virtual library derived from Urea, N-(4-methylphenyl)-N'-2-pyridinyl- and the corresponding hypothetical docking scores against a target protein is presented below. This table demonstrates how computational data can be used to prioritize compounds for further investigation.
| Compound ID | R1-Substituent (on phenyl ring) | R2-Substituent (on pyridinyl ring) | Predicted Docking Score (kcal/mol) | Predicted Hydrogen Bonds |
| Lead Compound | 4-CH3 | H | -8.5 | 2 |
| Derivative 1 | 4-Cl | H | -9.2 | 3 |
| Derivative 2 | 4-OCH3 | H | -8.8 | 2 |
| Derivative 3 | 4-CH3 | 5-Cl | -9.5 | 3 |
| Derivative 4 | 4-CH3 | 5-F | -9.1 | 2 |
| Derivative 5 | 3,4-diCl | H | -10.1 | 4 |
This data-driven approach, rooted in theoretical and computational chemistry, provides a robust framework for the efficient discovery and optimization of novel derivatives based on the Urea, N-(4-methylphenyl)-N'-2-pyridinyl- scaffold.
Supramolecular Chemistry and Non Covalent Interactions of Urea, N 4 Methylphenyl N 2 Pyridinyl
Hydrogen Bonding Networks in Solid-State and Solution-Phase Systems
The structure of N-(4-methylphenyl)-N'-2-pyridinyl-urea features multiple hydrogen bond donor and acceptor sites, making it a versatile building block for supramolecular assembly. The urea (B33335) moiety provides two N-H donor groups and a carbonyl (C=O) acceptor. Crucially, the presence of a nitrogen atom within the 2-pyridinyl ring introduces a strong, competing hydrogen bond acceptor site.
In the solid state, diaryl ureas commonly form a robust one-dimensional tape motif, known as an α-network, through bifurcated N-H···O=C hydrogen bonds. However, in diaryl ureas featuring electron-withdrawing or hydrogen-bond accepting substituents, such as a pyridyl ring, this typical urea tape synthon can be disrupted. researchgate.net The pyridyl nitrogen often acts as a preferential hydrogen bond acceptor for one of the urea N-H groups, leading to the formation of strong N-H···N(pyridyl) bonds. researchgate.netinternationalscholarsjournals.com This competition between the carbonyl oxygen and the pyridyl nitrogen is a defining feature of the compound's hydrogen bonding behavior.
Ureido-heterocycles are recognized as valuable components in the construction of diverse supramolecular structures, including polymers and responsive materials. nih.gov The specific arrangement of hydrogen bond donors and acceptors, along with secondary interactions, is critical in determining the final assembled architecture. nih.gov
Interactive Table: Potential Hydrogen Bond Synthons for N-(4-methylphenyl)-N'-2-pyridinyl-urea
Below is a summary of primary hydrogen bonding interactions anticipated for this compound based on studies of related ureido-heterocycles.
| Synthon Type | Donor | Acceptor | Typical Occurrence |
| Urea-Pyridine | Urea N-H | Pyridyl-N | Highly favored in pyridyl ureas, often disrupting the standard urea tape. researchgate.netinternationalscholarsjournals.com |
| Urea-Urea Tape | Urea N-H | Urea C=O | Common in many diaryl ureas, but may be less prevalent or absent in favor of the Urea-Pyridine synthon. researchgate.net |
| Intramolecular C-H···O | Phenyl/Pyridyl C-H | Urea C=O | Can occur in planar conformations, weakening the C=O as an intermolecular acceptor. researchgate.net |
Self-Assembly Mechanisms of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- Derivatives
The self-assembly of N-(4-methylphenyl)-N'-2-pyridinyl-urea derivatives is primarily driven by the formation of directional hydrogen bonds. The interplay between N-H···O and N-H···N interactions dictates the formation of ordered supramolecular structures. In solution and the solid state, these molecules can aggregate into well-defined assemblies such as linear tapes or more complex columnar structures. nih.govresearchgate.net
For derivatives of 2-pyridyl urea, the formation of N,O-chelate ligands capable of coordinating with transition metals is a notable characteristic, leading to the self-assembly of novel metallo-supramolecular structures. mdpi.com The specific mechanism of assembly is also highly dependent on the solvent, which can compete for hydrogen bonding sites and influence the aggregation state.
Role of Aromatic and Pyridinyl Stacking Interactions
Beyond the dominant hydrogen bonding, the supramolecular architecture of N-(4-methylphenyl)-N'-2-pyridinyl-urea is significantly stabilized by π-stacking interactions. The compound contains two key aromatic systems capable of such interactions: the electron-rich 4-methylphenyl (tolyl) group and the electron-deficient pyridinyl ring.
Studies on related systems have characterized the stabilizing nature of these stacking forces:
Urea-Aromatic Stacking: The urea group itself can participate in stabilizing stacking and NH-π interactions with aromatic groups. nih.gov Detailed molecular dynamics simulations of urea and aromatic groups have shown these interactions to be significant and long-lasting. nih.govresearchgate.net For urea-pyridyl interactions, the minimum stacking distance has been calculated to be approximately 3.12 Å. researchgate.net
Pyridine-Aromatic Stacking: The interaction between pyridyl and other aromatic rings, such as toluene (B28343) (a proxy for the 4-methylphenyl group), is a crucial factor in the packing of these molecules. researchgate.net The potential energy surfaces for these interactions are complex, with significant contributions from both dispersion forces and electrostatics, leading to specific geometric preferences for optimal stacking. nih.gov
Host-Guest Complexation with Macrocyclic and Open-Chain Receptors
The functional groups on N-(4-methylphenyl)-N'-2-pyridinyl-urea make it a suitable candidate for participation in host-guest chemistry, both as a guest molecule and as a component of a larger receptor system. The urea N-H groups are excellent hydrogen bond donors for anion binding, while the pyridyl nitrogen provides a metal coordination site. mdpi.com
Pyridine-functionalized bis-urea macrocycles have been shown to self-assemble into columnar structures that, despite being close-packed, can absorb small guest molecules, indicating that the crystalline solids are dynamic and can expand to encapsulate guests. researchgate.net This highlights the potential for materials based on this chemical scaffold to act as hosts.
Binding Affinity and Stoichiometry Studies (Mechanistic focus)
Quantitative binding studies on N-(4-methylphenyl)-N'-2-pyridinyl-urea itself are not extensively documented in the surveyed literature. However, data from closely related systems provide insight into the potential binding affinities. The binding mechanism is typically investigated through techniques like NMR titration to determine association constants (Kₐ) and the stoichiometry of the host-guest complex.
For example, studies on ureidopyrimidine derivatives, which share structural similarities, have explored their host-guest interactions, calculating association constants based on low-temperature titrations. nih.gov In other systems, such as pyridin-2-yl urea inhibitors targeting specific kinases, absolute binding free energy calculations have been used to determine binding affinities and preferred binding modes. nih.gov
Interactive Table: Representative Binding Affinities in Related Urea-Based Host-Guest Systems
This table presents binding data from analogous systems to provide a frame of reference for the interaction strengths that might be expected.
| Host System | Guest | Binding Constant (Kₐ) | Method |
| Octa-Urea [Pd₂L₄]⁴⁺ Cage | n-octyl-α-D-Mannoside | ~16 M⁻¹ | 1D-nOe Studies |
| ASK1 Kinase | Pyridin-2-yl urea inhibitor (Compound 2) | IC₅₀ = 1.55 ± 0.27 nM | In vitro protein bioassay |
Note: Data is for analogous systems and not the title compound. nih.govuva.nl
Design Principles for Selective Recognition
The design of receptors for selectively recognizing N-(4-methylphenyl)-N'-2-pyridinyl-urea or for using it as a building block follows clear principles based on non-covalent interactions:
Designing Hosts for the Molecule: A synthetic receptor designed to bind N-(4-methylphenyl)-N'-2-pyridinyl-urea would ideally feature a cavity with complementary characteristics. This includes hydrogen bond acceptors (e.g., ethers, phosphates) positioned to interact with the urea N-H groups, hydrogen bond donors (e.g., phenols, alcohols) to bind the urea carbonyl and pyridyl nitrogen, and flat aromatic surfaces to engage in π-stacking with the tolyl and pyridyl rings.
Designing Receptors from the Molecule: The molecule itself is a versatile component for constructing receptors. The urea moiety is a well-established anion-binding motif, capable of forming strong hydrogen bonds with various anions. The 2-pyridyl group serves as an effective metal-ligating unit. mdpi.com By incorporating this molecule into larger scaffolds, it is possible to create highly selective receptors for specific anions or to build complex metallo-supramolecular cages and frameworks.
Crystalline Materials and Co-Crystal Formation Incorporating Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a compound without altering its covalent structure. Urea is recognized as an excellent and versatile co-crystal former due to its strong hydrogen bonding capabilities. nih.gov
When N-(4-methylphenyl)-N'-2-pyridinyl-urea is combined with a co-former, the resulting crystal packing is directed by a hierarchy of supramolecular synthons. A supramolecular synthon is a robust structural unit formed by predictable non-covalent interactions. For this compound, several key synthons are anticipated:
Acid-Pyridine Synthon: If the co-former is a carboxylic acid, the formation of a strong O-H···N(pyridyl) hydrogen bond is highly probable. This is one of the most reliable synthons in crystal engineering.
Amide-Amide or Urea-Amide Synthons: With co-formers containing amide or other urea groups, N-H···O hydrogen bonds are expected to form predictable patterns.
N-H···N(pyridyl) Synthon: In the absence of stronger acidic protons, the urea N-H donor will preferentially interact with the pyridyl nitrogen of an adjacent molecule, a synthon noted for its reliability in co-crystal formation. internationalscholarsjournals.com
Polymorphism is also a consideration, where different crystallization conditions (e.g., solvent) can lead to different crystal packings (polymorphs) of the same co-crystal, potentially with different hydrogen bonding patterns. rsc.org
Interactive Table: Key Supramolecular Synthons in Co-Crystals
The following table summarizes the most probable synthons when forming co-crystals with N-(4-methylphenyl)-N'-2-pyridinyl-urea.
| Synthon | Functional Group 1 | Functional Group 2 | Interaction Type |
| Heterosynthon | Carboxylic Acid | Pyridine (B92270) | O-H···N Hydrogen Bond |
| Heterosynthon | Urea | Pyridine | N-H···N Hydrogen Bond |
| Homosynthon/Heterosynthon | Urea/Amide | Urea/Amide | N-H···O Hydrogen Bond |
Coordination Chemistry and Metallosupramolecular Architectures of Urea, N 4 Methylphenyl N 2 Pyridinyl
Ligand Design and Coordination Modes of Urea (B33335), N-(4-methylphenyl)-N'-2-pyridinyl-
The design of N-(4-methylphenyl)-N'-2-pyridinyl-urea as a ligand is centered around its potential to act as a chelating agent, binding to a metal center through multiple donor atoms. This chelation is primarily facilitated by the nitrogen atom of the pyridinyl ring and the oxygen atom of the urea group, forming a stable five- or six-membered ring with the metal ion.
The N-(4-methylphenyl)-N'-2-pyridinyl-urea ligand possesses both nitrogen and oxygen donor atoms, making it a versatile building block in the construction of metal complexes. The pyridine (B92270) nitrogen acts as a potent N-donor, a common feature in many coordination compounds. nih.gov The urea moiety introduces an O-donor in the form of the carbonyl oxygen. It is well-established that 2-pyridyl urea derivatives can function as N,O-chelate ligands, effectively forming complexes with various transition metals. nih.gov The coordination versatility of urea and its derivatives is well-documented, as they can act as neutral or monoanionic ligands.
In the case of N-(4-methylphenyl)-N'-2-pyridinyl-urea, the most probable coordination mode involves the pyridinyl nitrogen and the carbonyl oxygen, leading to the formation of a stable chelate ring. This bidentate chelation is a common feature for ligands containing a pyridyl group adjacent to a potential coordinating group.
Electronically, the methyl group on the phenyl ring is an electron-donating group. This inductive effect can increase the electron density on the urea nitrogen atoms, potentially influencing the basicity of the carbonyl oxygen and its coordinating ability. The electronic properties of the ligand, in turn, affect the stability of the metal-ligand bond.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with N-(4-methylphenyl)-N'-2-pyridinyl-urea can be achieved through various established methods, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
A variety of transition metal complexes can be synthesized using pyridyl-urea based ligands. nih.govnih.gov For instance, copper(II) complexes with 2-pyridyl urea derivatives have been successfully prepared and characterized. nih.gov The synthesis often involves mixing the ligand and a metal salt, such as a chloride or nitrate (B79036), in a solvent like ethanol (B145695) or acetonitrile (B52724). ekb.egjmchemsci.com
The resulting geometric configurations of the metal complexes are dependent on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. For example, Co(II) and Ni(II) complexes with similar ligands have been reported to adopt distorted octahedral geometries, while Zn(II) can adopt a distorted tetrahedral geometry. researchgate.net The coordination environment around the metal center can be elucidated using techniques such as X-ray crystallography, which provides precise information on bond lengths and angles.
Spectroscopic techniques are invaluable for the characterization of these complexes.
FT-IR Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H groups in the urea moiety, as well as the C=N stretching of the pyridine ring upon coordination, can confirm the involvement of these groups in bonding to the metal ion. nih.gov
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination geometry. researchgate.net
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can reveal information about the ligand's structure and its coordination to the metal center. researchgate.net
Table 1: Representative Transition Metal Complexes of Pyridyl-Containing Ligands and Their Geometries
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
|---|---|---|---|
| Cu(II) | 2-Pyridyl Urea Derivative | Square Planar/Distorted Square Pyramidal | nih.gov |
| Ni(II) | 4'-(2-Methylphenyl)-2,2':6',2"-terpyridine | Distorted Octahedral | researchgate.net |
| Zn(II) | 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine | Distorted Tetrahedral | researchgate.net |
| Co(II) | 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine | Distorted Octahedral | researchgate.net |
This table is illustrative and based on structurally similar ligands, as direct data for N-(4-methylphenyl)-N'-2-pyridinyl-urea complexes is not available.
While the coordination chemistry of N-(4-methylphenyl)-N'-2-pyridinyl-urea with d-block transition metals is more commonly explored, the potential for forming complexes with lanthanide and actinide ions exists. The hard oxygen donor of the urea moiety and the nitrogen of the pyridine ring could facilitate coordination with these f-block elements. Lanthanide coordination polymers have been successfully synthesized using ligands containing both carboxylate and terpyridine functionalities, indicating that pyridyl-containing ligands can coordinate to lanthanide ions. researchgate.net Similarly, lanthanide(III) coordination polymers have been formed with enaminone derivatives, which also feature N and O donor atoms. rsc.org The synthesis of such complexes would likely involve the reaction of the ligand with a lanthanide salt, such as a nitrate or chloride, under solvothermal conditions. The resulting compounds could exhibit interesting photoluminescent properties.
Mechanistic Pathways of Catalysis by Urea, N-(4-methylphenyl)-N'-2-pyridinyl- Metal Adducts
Metal complexes of urea derivatives and pyridyl-containing ligands have shown promise in catalysis. The catalytic activity often stems from the ability of the metal center to activate substrates and the ligand's role in tuning the electronic and steric properties of the catalyst. For instance, metal complexes of triazole-based ligands have been shown to catalyze hydrolysis reactions. nih.gov
The mechanistic pathways for catalysis by metal adducts of N-(4-methylphenyl)-N'-2-pyridinyl-urea would depend on the specific reaction being catalyzed. In a hypothetical hydrolysis reaction, the metal center could act as a Lewis acid, coordinating to a substrate and making it more susceptible to nucleophilic attack. The urea moiety of the ligand could participate in hydrogen bonding, helping to orient the substrate and stabilize the transition state. The pyridyl group can also influence the redox potential of the metal center, which is crucial for catalytic reactions involving electron transfer. Further research is needed to explore the specific catalytic applications of metal complexes derived from this particular ligand and to elucidate the detailed mechanistic pathways.
No Publicly Available Research Found on the Coordination Chemistry of Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
Extensive searches were conducted to locate scholarly articles, patents, and research data pertaining to the metallosupramolecular architectures and reactive properties of this specific urea derivative. However, these searches did not yield any relevant results that would allow for a detailed and scientifically accurate discussion as per the requested outline.
The scientific community has explored the coordination chemistry of various related structural motifs, such as other substituted urea compounds and N-heterocyclic ligands. This body of work includes investigations into their metal complexes, reaction mechanisms, and catalytic applications. Nevertheless, "Urea, N-(4-methylphenyl)-N'-2-pyridinyl-" itself does not appear to have been a subject of published research in these specific areas.
Consequently, it is not possible to provide an article on the "" focusing on the exploration of its reaction intermediates, transition states, and its role in the activation of small molecules, as no such information is present in the public domain.
Molecular Interactions and Biological System Perturbations in Vitro and Mechanistic Focus
Mechanistic Investigations of Enzyme-Ligand Interactions
No specific studies detailing the mechanistic investigations of enzyme-ligand interactions for Urea (B33335), N-(4-methylphenyl)-N'-2-pyridinyl- were identified.
Information regarding the kinetic analysis of enzyme inhibition by this specific compound, including its binding mechanisms (e.g., competitive, non-competitive, uncompetitive) and kinetic parameters (e.g., Kᵢ, Kₘ), is not available in the reviewed literature.
There are no published findings on the identification of allosteric or orthosteric binding sites for Urea, N-(4-methylphenyl)-N'-2-pyridinyl- on any specific enzyme targets.
Receptor Binding Profiling and Affinity Studies in vitro
No in vitro receptor binding profiles or affinity studies for Urea, N-(4-methylphenyl)-N'-2-pyridinyl- have been documented in the searched scientific databases.
Data from competitive binding assays to determine the receptor specificity and affinity (e.g., Kᵢ, IC₅₀ values) of this compound are not available.
There are no published molecular docking or molecular dynamics simulation studies that specifically model the complexation of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- with any biological receptor.
Interactions with Nucleic Acids and Proteins at the Molecular Level
Specific research detailing the molecular-level interactions of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- with nucleic acids (DNA or RNA) or proteins is not present in the available literature.
Modulating Protein Folding and Stability (Mechanistic, non-therapeutic)
Urea and its derivatives are well-established as agents capable of denaturing proteins. chemsrc.com The fundamental mechanism does not typically involve an aggressive attack on the native protein structure. Instead, urea molecules stabilize the transiently exposed, less-polar residues and the protein backbone that occur during thermal fluctuations. nih.gov This stabilization of the unfolded or partially unfolded states impedes the protein's ability to refold, effectively shifting the equilibrium towards denaturation. nih.gov
For Urea, N-(4-methylphenyl)-N'-2-pyridinyl-, while specific experimental studies on its direct effect on protein folding are not detailed in the available literature, its behavior can be extrapolated from the known actions of diaryl ureas. The compound possesses both hydrophobic surfaces (the 4-methylphenyl and pyridinyl rings) and a urea core capable of forming hydrogen bonds. These features would allow it to interact favorably with non-polar and polar regions of a protein that become exposed during unfolding, thereby preventing the hydrophobic collapse necessary to maintain or regain the stable, native conformation. nih.gov
DNA/RNA Binding and Intercalation Mechanisms
Small molecules with planar aromatic structures can interact with DNA and RNA through various modes, including intercalation, groove binding, and electrostatic interactions. nih.gov Urea itself is known to interact with nucleic acids by forming hydrogen bonds with nucleobases and through favorable stacking interactions. nih.gov It has been shown to form direct hydrogen bonds with purine (B94841) bases and water-mediated hydrogen bonds with pyrimidines. nih.gov
Urea, N-(4-methylphenyl)-N'-2-pyridinyl- possesses the necessary structural features to engage with nucleic acids. The planar pyridinyl and phenyl rings could facilitate intercalation, a process where the molecule inserts itself between the base pairs of a DNA or RNA duplex. nih.govnih.gov Furthermore, the urea moiety provides hydrogen bond donor and acceptor sites, enabling it to form specific contacts within the grooves of the nucleic acid or with the phosphate (B84403) backbone. nih.gov The nitrogen atom of the 2-pyridinyl group could also act as a hydrogen bond acceptor, contributing to the specificity of the binding. While direct intercalation studies on this specific compound are not prominent, the collective features suggest a strong potential for such interactions, a common characteristic for molecules designed as DNA-targeting agents. nih.gov
Structure-Activity Relationship (SAR) Studies for Urea, N-(4-methylphenyl)-N'-2-pyridinyl- Analogs
The biological activity of diaryl urea compounds is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies investigate how modifying different parts of the molecule affects its interactions with biological targets.
Elucidation of Key Pharmacophoric Elements (Structural, not pharmacological)
The molecular recognition of diaryl ureas by their biological targets is mediated by a combination of nonbonded interactions. nih.gov For Urea, N-(4-methylphenyl)-N'-2-pyridinyl-, the key pharmacophoric elements—the essential structural features for molecular interaction—can be defined based on its constituent parts. The central urea group and the two flanking aromatic rings are pivotal. nih.gov
The urea moiety is a critical hydrogen-bonding unit, acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This allows it to form strong, directional interactions with protein residues. The aromatic rings (4-methylphenyl and 2-pyridinyl) are crucial for engaging in nonbonded π-interactions within hydrophobic pockets of target proteins, such as π-π stacking and CH-π interactions. nih.gov
The table below outlines the key pharmacophoric elements of the compound and their primary roles in molecular recognition.
| Pharmacophoric Element | Structural Feature | Primary Role in Molecular Recognition |
| Aromatic System 1 | 4-Methylphenyl Ring | Hydrophobic interactions, π-π stacking, CH-π interactions. nih.gov The methyl group can enhance binding by occupying a small hydrophobic pocket. |
| Linker | Urea Moiety (-NH-CO-NH-) | Acts as a rigid H-bond donor and acceptor, anchoring the molecule to the target. nih.gov |
| Aromatic System 2 | 2-Pyridinyl Ring | Hydrophobic interactions, π-π stacking. The pyridine (B92270) nitrogen acts as a key H-bond acceptor. researchgate.net |
Impact of Substituent Modifications on Molecular Recognition
Modifying the substituents on the aromatic rings of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- can significantly alter its binding affinity and specificity. SAR studies on analogous compounds have demonstrated predictable patterns based on the electronic and steric properties of the substituents. researchgate.net
For instance, altering the methyl group on the phenyl ring can fine-tune the hydrophobic interactions. Replacing it with a larger alkyl group could enhance van der Waals contacts if the binding pocket is large enough, while replacing it with an electron-withdrawing group like a halogen or a nitro group could introduce new electrostatic or halogen-bonding interactions and alter the electron density of the ring system. researchgate.netresearchgate.net
The position and nature of substituents on the pyridinyl ring are also critical. The nitrogen atom's location at the 2-position is key for its role as a hydrogen bond acceptor. Shifting the nitrogen to the 3- or 4-position would change the geometry of this interaction. Adding substituents to the pyridine ring can modulate its basicity and steric profile, further influencing molecular recognition.
The following table illustrates the potential impact of hypothetical modifications on the compound's interaction profile.
| Modification Site | Original Substituent | Hypothetical Modification | Potential Impact on Molecular Recognition |
| Phenyl Ring | 4-Methyl (-CH₃) | 4-Chloro (-Cl) | Introduces a polar, electron-withdrawing group; may form halogen bonds and alter π-stacking interactions. researchgate.net |
| Phenyl Ring | 4-Methyl (-CH₃) | 4-Methoxy (-OCH₃) | Adds a hydrogen bond acceptor and alters electronic properties through resonance, potentially enhancing binding. |
| Pyridinyl Ring | Hydrogen (at position 5) | 5-Fluoro (-F) | Introduces a weak hydrogen bond acceptor and alters the ring's electronic character without significant steric bulk. |
| Urea Moiety | N-H | N-Methyl (-NCH₃) | Removes a hydrogen bond donor site, which could decrease binding affinity if that interaction is critical. |
Advanced Analytical Methodologies and Characterization Techniques for Urea, N 4 Methylphenyl N 2 Pyridinyl
High-Resolution Spectroscopic Methods for Structural Elucidation (Beyond basic ID)
Beyond simple identification, high-resolution spectroscopic methods provide profound insights into the three-dimensional structure and electronic environment of Urea (B33335), N-(4-methylphenyl)-N'-2-pyridinyl-.
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals, which can be ambiguous in complex aromatic systems like Urea, N-(4-methylphenyl)-N'-2-pyridinyl-. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity within the molecule. sdsu.edu
COSY spectra would reveal proton-proton couplings, for instance, between adjacent protons on the 4-methylphenyl and 2-pyridinyl rings, confirming their respective substitution patterns.
HSQC provides direct one-bond proton-carbon correlations, allowing for the unambiguous assignment of each carbon atom that is bonded to a proton. nih.gov
Solid-State NMR (ssNMR) can provide information about the compound's structure and dynamics in the solid phase. researchgate.net This is particularly useful for studying polymorphism and understanding intermolecular interactions, such as hydrogen bonding, which are prevalent in the crystalline state of urea derivatives. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Urea Carbonyl (C=O) | - | ~153-155 | Protons on C2' and C1" |
| Urea N-H | ~8.5-9.5 | - | Urea Carbonyl, C1", C2' |
| Methyl (CH₃) | ~2.3 | ~21 | C4", C3", C5" |
| Pyridinyl C2' | - | ~152 | H6' |
| Pyridinyl C3' | ~7.0-7.2 | ~115 | H4', H5' |
| Pyridinyl C4' | ~7.7-7.9 | ~138 | H3', H5' |
| Pyridinyl C5' | ~7.0-7.2 | ~118 | H4', H6' |
| Pyridinyl C6' | ~8.2-8.4 | ~148 | H5' |
| Tolyl C1" | - | ~135 | H2", H6" |
| Tolyl C2", C6" | ~7.3-7.5 | ~129 | H3", H5", Methyl Protons |
| Tolyl C3", C5" | ~7.1-7.3 | ~120 | H2", H6", Methyl Protons |
| Tolyl C4" | - | ~134 | Methyl Protons, H3", H5" |
Note: Predicted values are based on typical ranges for similar N,N'-disubstituted urea derivatives.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is highly sensitive to the conformational state of the urea linkage and the nature of hydrogen bonding. The trans-cis and trans-trans conformations of the urea moiety give rise to distinct vibrational signatures. nih.gov
Key vibrational modes for Urea, N-(4-methylphenyl)-N'-2-pyridinyl- would include:
N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region. The position and shape of this band are indicative of hydrogen bonding strength.
C=O stretching (Amide I band): A strong band usually found between 1630 and 1680 cm⁻¹. Its frequency is sensitive to both electronic effects of the substituents and hydrogen bonding interactions.
N-H bending and C-N stretching (Amide II and III bands): These appear in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively.
Comparative analysis of spectra in different solvents or in the solid state can reveal conformational changes. For instance, a shift in the C=O stretching frequency to a lower wavenumber often suggests stronger hydrogen bonding in a particular conformation or physical state. researchgate.netnih.gov
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.net For Urea, N-(4-methylphenyl)-N'-2-pyridinyl-, this technique would precisely determine bond lengths, bond angles, and torsional angles. A key feature revealed would be the planarity of the urea core and the dihedral angles between this plane and the planes of the pyridinyl and 4-methylphenyl rings.
Furthermore, X-ray analysis elucidates the supramolecular assembly, detailing the intermolecular hydrogen bonding network. In many N,N'-diaryl ureas, molecules form hydrogen-bonded tapes or dimers through N-H···O=C interactions, which dictate the crystal packing. researchgate.netresearchgate.net
Table 2: Representative Crystallographic Data for a Related N,N'-Diaryl Urea Derivative
| Parameter | Value | Reference Compound |
| Crystal System | Monoclinic | 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net |
| Space Group | P2₁/c | 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net |
| C=O Bond Length | ~1.24 Å | Generic N,N'-diaryl ureas |
| C-N Bond Lengths | ~1.36 - 1.38 Å | Generic N,N'-diaryl ureas |
| N-H···O H-bond distance | ~2.0 - 2.2 Å | 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net |
| Dihedral Angle (Urea plane - Tolyl plane) | 20-40° | 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net |
Note: Data is illustrative and based on structurally similar compounds.
Mass Spectrometry for Mechanistic Pathway Tracing and Metabolite Identification (Non-clinical)
High-resolution mass spectrometry (HRMS), particularly with tandem MS (MS/MS) capabilities, is a powerful tool for confirming the molecular weight and elucidating fragmentation pathways. nih.gov Electrospray ionization (ESI) is a common technique for generating the protonated molecular ion [M+H]⁺ of urea derivatives.
The fragmentation of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- would likely proceed through characteristic pathways for N,N'-substituted ureas. nih.govnih.gov Key fragmentation steps would involve:
Cleavage of the C-N bonds of the urea moiety, leading to the elimination of an isocyanate molecule (e.g., 4-methylphenyl isocyanate or 2-pyridinyl isocyanate) and formation of the corresponding protonated amine. nih.gov
Formation of characteristic fragment ions corresponding to the 4-methylphenyl group (m/z ~91) and the pyridinyl moiety.
Tracing these fragmentation patterns can help in the structural confirmation and in identifying potential metabolites or degradation products in non-clinical studies by looking for mass shifts corresponding to metabolic transformations like hydroxylation or oxidation.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of compounds like Urea, N-(4-methylphenyl)-N'-2-pyridinyl-. researchgate.netnih.gov A typical HPLC method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.comresearchgate.net
Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic rings exhibit strong absorbance. nih.gov A validated HPLC method can provide precise and accurate quantification of the compound's purity, typically expressed as a percentage of the total peak area. The profile generated by HPLC is also crucial for stability studies, as the appearance of new peaks over time can indicate degradation.
Table 3: Exemplar HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) google.com |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: These parameters are typical and would require optimization for the specific compound.
Chiral Separations of Enantiomeric Forms (If applicable)
The potential for enantiomeric forms in Urea, N-(4-methylphenyl)-N'-2-pyridinyl- would primarily arise from atropisomerism, which is hindered rotation around a single bond. The bond between the pyridinyl nitrogen and the carbonyl carbon, or the tolyl nitrogen and the carbonyl carbon, could potentially exhibit restricted rotation, leading to non-superimposable mirror images. However, no studies specifically detailing the chiral separation of this compound have been found.
In cases where related chiral compounds are separated, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method. For instance, the resolution of chiral pyridazin-3(2H)-ones has been successfully achieved using chiral HPLC. nih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving separation.
Illustrative Data from Chiral Separation of Analogous Compounds:
The following table demonstrates the type of data generated from a chiral HPLC separation, based on the resolution of chiral pyridazinones, which are also heterocyclic compounds.
| Racemate | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Wavelength (nm) | Temperature (°C) |
| (±)-5a | Chiralcel OD | n-hexane/IPA 95:5 | 1.2 | 250 | 25 |
| (±)-5c | Lux Amylose-2 | n-hexane/IPA 60:40 | 1.5 | 250 | 40 |
| Data is illustrative and based on the separation of different, but structurally relevant, compounds. nih.gov |
Should Urea, N-(4-methylphenyl)-N'-2-pyridinyl- exhibit stable atropisomers, a similar methodological approach would be anticipated for their separation and characterization. The separated enantiomers would then be analyzed using chiroptical techniques, such as circular dichroism, to determine their absolute configuration.
Microscopic and Imaging Techniques for Supramolecular Assembly Characterization
The supramolecular assembly of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- is dictated by non-covalent interactions, primarily hydrogen bonding and π-π stacking. The urea moiety is a powerful hydrogen bond donor (N-H) and acceptor (C=O), while the pyridinyl and methylphenyl rings provide opportunities for π-π stacking and C-H···π interactions.
Expected Hydrogen Bonding Parameters in Urea Derivatives:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | ~0.86 | ~2.10 | ~2.95 | ~165 |
| N-H···N | ~0.86 | ~2.25 | ~3.10 | ~170 |
| C-H···O | ~0.93 | ~2.50 | ~3.40 | ~150 |
| This table represents typical geometric parameters for hydrogen bonds found in the crystal structures of related urea compounds. |
Hypothetical Hirshfeld Surface Contact Percentages:
| Interaction Type | Percentage Contribution |
| H···H | ~40% |
| O···H/H···O | ~25% |
| C···H/H···C | ~20% |
| N···H/H···N | ~10% |
| Other | ~5% |
| This table is a hypothetical representation of the types of data obtained from a Hirshfeld surface analysis for a molecule with similar functional groups. |
Beyond crystallographic and computational methods, direct imaging techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) could be employed to visualize the morphology of larger crystalline or aggregated structures of Urea, N-(4-methylphenyl)-N'-2-pyridinyl-. SEM would provide information on the size, shape, and surface topography of microcrystalline samples, while AFM could offer nanoscale resolution of self-assembled monolayers or other ordered structures on a substrate. However, no such imaging studies for this specific compound are currently published.
Environmental Transformation Pathways and Degradation Mechanisms of Urea, N 4 Methylphenyl N 2 Pyridinyl
Photolytic and Hydrolytic Degradation Mechanisms
The stability of Urea (B33335), N-(4-methylphenyl)-N'-2-pyridinyl- in the aquatic environment is significantly influenced by its resistance to hydrolysis and its behavior under light exposure.
Urea, N-(4-methylphenyl)-N'-2-pyridinyl- demonstrates considerable stability against hydrolysis across a range of environmentally relevant pH levels. Studies have shown that the compound does not undergo hydrolysis over a 30-day period at pH 5, 7, and 9 when maintained at 25°C. nih.gov This indicates that hydrolytic degradation is not a primary dissipation pathway for this compound in aquatic systems. The stability of a pesticide in water can be affected by pH, with alkaline conditions often accelerating the degradation of certain classes of pesticides like organophosphates and carbamates through a process called alkaline hydrolysis. msu.edu However, some substituted urea herbicides have been found to be resistant to hydrolysis at various pH levels. researchgate.net
In contrast to its hydrolytic stability, the degradation of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- can be influenced by light. While it is relatively stable to direct photolysis in an aqueous buffer solution at pH 5, its degradation can be accelerated in the presence of a photosensitizer. nih.gov In one study, the photolytic half-life was determined to be 5 days in a sensitized irradiated solution. nih.gov The rate of degradation can also be influenced by the presence of other substances in the water. uc.pt For instance, the presence of nitrates has been observed to slightly enhance the photodegradation of other substituted urea herbicides at an acidic pH. researchgate.net
| Condition | Observation | Reference |
| Hydrolysis (pH 5, 7, 9 at 25°C for 30 days) | Stable, no hydrolysis observed. | nih.gov |
| Direct Photolysis (pH 5 aqueous buffer) | Photolytically stable. | nih.gov |
| Sensitized Photolysis (Xenon arc lamp) | Photolytic half-life of 5 days. | nih.gov |
This table summarizes the stability of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- under different hydrolytic and photolytic conditions.
Given the stability of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- to hydrolysis, the formation of hydrolysis byproducts is not a significant environmental transformation pathway. nih.gov However, under conditions that promote photodegradation, the formation of photoproducts is a key consideration. The degradation of phenylurea herbicides can proceed through various reaction pathways, including the cleavage of the urea bridge. For a related compound, forchlorfenuron (B1673536) (CPPU), which is N-(2-chloro-4-pyridyl)-N'-phenylurea, ultrasonic treatment in a model kiwifruit juice led to the identification of 3-hydroxyphenyl-forchlorfenuron and 4-hydroxyphenyl-forchlorfenuron as degradation products. researchgate.net This suggests that hydroxylation of the phenyl ring is a potential degradation pathway. The breakdown of forchlorfenuron in the environment can result in the formation of 4-amino-2-chloropyridine. wikipedia.org
The general photodegradation of pesticides can involve direct photolysis, leading to the breaking of chemical bonds, or photosensitized reactions. uc.pt The specific photoproducts formed from Urea, N-(4-methylphenyl)-N'-2-pyridinyl- would depend on the specific environmental conditions, such as the presence of photosensitizers and the wavelength of light.
Biotransformation Pathways by Model Microbial Systems
Microbial activity is a crucial factor in the environmental degradation of many organic compounds, including pesticides.
The biotransformation of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- in soil and aquatic environments is primarily driven by microbial enzymes. While the compound is stable to chemical hydrolysis, enzymatic hydrolysis of the urea linkage by microbial ureases is a potential degradation pathway. mdpi.comresearchgate.netresearchgate.net Urease catalyzes the breakdown of urea into ammonia (B1221849) and carbon dioxide. researchgate.netresearchgate.net
Oxidation reactions also play a significant role in the biotransformation of this compound. Microbial enzymes can catalyze the hydroxylation of the aromatic rings, similar to the photoproducts observed for related compounds. researchgate.net These enzymatic reactions are key to breaking down the parent molecule into smaller, more polar metabolites.
A study on the degradation of forchlorfenuron in various Indian grapevine soils indicated that microbial degradation is the major pathway for its dissipation. nih.gov The rate of degradation was found to be influenced by soil properties, with organic matter content playing a significant role. nih.gov
The breakdown of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- is not the result of a single microbial species but rather the collective action of diverse microbial communities in the soil and water. nih.gov Different microorganisms possess different enzymatic capabilities, allowing for a stepwise degradation of the compound.
| Soil Type | Degradation Rate | Key Influencing Factor | Reference |
| Sandy-loam | Fastest | Organic matter content | nih.gov |
| Clay | Intermediate | Organic matter content | nih.gov |
| Silty-clay | Slowest | Organic matter content | nih.gov |
This table illustrates the relative degradation rates of forchlorfenuron in different soil types, emphasizing the role of microbial communities.
Advanced Oxidation Processes (AOPs) for Chemical Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). uc.pt These methods are considered to have significant potential for the remediation of water contaminated with pesticides. uc.pt
Various AOPs, such as ozonation, Fenton and photo-Fenton processes, and photocatalysis using semiconductors like titanium dioxide (TiO2), can be employed to degrade persistent organic pollutants like Urea, N-(4-methylphenyl)-N'-2-pyridinyl-. researchgate.net For instance, photocatalysis has been shown to be effective for the degradation of other carbamate (B1207046) pesticides. researchgate.net
The degradation of forchlorfenuron (CPPU) in model kiwifruit juice was successfully achieved using ultrasonic treatment, which is a form of AOP. researchgate.net The study found that ultrasonic power, time, and temperature significantly influenced the degradation efficiency, with a maximum degradation of 72.01% achieved under specific conditions. researchgate.net The identified degradation products were hydroxylated forms of the parent compound, indicating that hydroxyl radicals generated during sonication attacked the phenyl ring. researchgate.net AOPs represent a promising technology for the engineered degradation of Urea, N-(4-methylphenyl)-N'-2-pyridinyl- in contaminated water sources.
Application of Radical-Based and Electrochemical Methods
Radical-based methods, particularly those involving hydroxyl radicals (•OH), are highly effective in degrading organic pollutants. These highly reactive species can initiate oxidation reactions, leading to the breakdown of complex molecules. For phenylurea herbicides, which share the N-(4-methylphenyl)urea structure, the primary degradation mechanism initiated by hydroxyl radicals involves addition to the aromatic ring, forming hydroxycyclohexadienyl radicals. researchgate.net This can lead to subsequent hydroxylation of the aromatic ring and transformation of the N-terminal group.
Electrochemical advanced oxidation processes (EAOPs) represent another powerful technology for the degradation of persistent organic pollutants. researchgate.net These methods generate strong oxidizing agents, such as hydroxyl radicals, directly on the electrode surface or in the bulk solution. researchgate.net For the pyridine (B92270) component of the molecule, electrochemical oxidation has been shown to be effective. Studies on the electrochemical degradation of pyridine on anodes like Ti/SnO2-Sb have demonstrated high removal efficiencies. nih.gov The degradation pathway for pyridine often involves the opening of the heterocyclic ring, leading to the formation of smaller, more biodegradable organic acids and eventually mineralization to CO2, water, and inorganic ions. nih.gov
The proposed degradation pathway for Urea, N-(4-methylphenyl)-N'-2-pyridinyl- by these methods would likely involve initial attacks on the most reactive sites: the p-methylphenyl ring and the pyridinyl ring.
Radical Attack on the Phenyl Ring: Hydroxyl radicals can attack the electron-rich 4-methylphenyl group, leading to hydroxylation and potential ring cleavage.
Oxidation of the Pyridinyl Moiety: The pyridine ring is susceptible to electrochemical oxidation, which can lead to ring opening and the formation of aliphatic amines and carboxylic acids. nih.gov
Urea Bridge Scission: The urea linkage itself can be hydrolyzed or oxidized, breaking the molecule into its constituent amine fragments: 4-methylaniline and 2-aminopyridine (B139424). The thermal decomposition of a related compound, 1,3-diphenylurea, has been shown to yield aniline (B41778) and phenyl isocyanate, suggesting the urea bond is a point of cleavage. mdpi.com
The degradation of phenylurea herbicides is known to produce various intermediates, including hydroxylated derivatives and the corresponding anilines. nih.gov For instance, the degradation of diuron (B1670789) can lead to the formation of 3,4-dichloroaniline. researchgate.net By analogy, the degradation of N-(4-methylphenyl)-N'-2-pyridinyl-urea would be expected to produce intermediates such as hydroxylated PMPU, 4-methylaniline, and 2-aminopyridine.
Evaluation of Degradation Kinetics and Efficiency
The efficiency and kinetics of degradation are crucial for assessing the feasibility of any remediation technology. Studies on analogous compounds provide valuable insights into what can be expected for Urea, N-(4-methylphenyl)-N'-2-pyridinyl-.
The degradation of phenylurea herbicides by hydroxyl radicals is typically rapid, with second-order rate constants in the range of 10^9 M⁻¹s⁻¹. researchgate.netresearchgate.net The degradation kinetics often follow a pseudo-first-order model, especially when the oxidant is in excess. The efficiency of these processes can be very high, often achieving over 90% removal of the parent compound. researchgate.net
The table below, based on data for analogous phenylurea herbicides, illustrates the typical degradation kinetics observed in radical-based systems.
| Compound | Degradation Method | Rate Constant (k) | Half-life (t1/2) | Degradation Efficiency (%) | Reference |
| Fenuron | Electro-Fenton | 12 x 10⁹ M⁻¹s⁻¹ | ~10 min | >90% in 3h | researchgate.net |
| Monuron | Electro-Fenton | - | - | >90% in 3h | researchgate.net |
| Diuron | Electro-Fenton | 4.8 x 10⁹ M⁻¹s⁻¹ | - | >90% in 3h | researchgate.net |
| Diphenyl urea | Photocatalysis | 0.0064 min⁻¹ | - | 65% in 120 min | researchgate.net |
This table is interactive. Users can sort columns to compare the degradation kinetics of different compounds.
For the electrochemical degradation of pyridine, high removal efficiencies have also been reported. Under optimal conditions, such as a current density of 30 mA cm⁻² and a pH of 3, a 98% removal of pyridine was achieved using a Ti/SnO2-Sb tubular porous electrode. nih.gov
The efficiency of these degradation processes is influenced by several factors, including the concentration of the pollutant, the type and concentration of the oxidant or the applied current density, the pH of the solution, and the presence of other organic and inorganic species in the water matrix. nih.govmdpi.com
The following table summarizes the efficiency of electrochemical degradation for pyridine under various conditions.
| Parameter | Condition | Pyridine Removal Efficiency (%) | Reference |
| Current Density | 30 mA cm⁻² | 98 | nih.gov |
| Initial Concentration | 100 mg L⁻¹ | 98 | nih.gov |
| Electrolyte Conc. | 10 g L⁻¹ | 98 | nih.gov |
| pH | 3 | 98 | nih.gov |
This table is interactive, allowing for the exploration of how different parameters affect degradation efficiency.
Future Research Directions and Translational Perspectives for Urea, N 4 Methylphenyl N 2 Pyridinyl
Emerging Applications in Material Science and Chemical Sensing (Conceptual and Theoretical)
The unique structure of Urea (B33335), N-(4-methylphenyl)-N'-2-pyridinyl- makes it a compelling candidate for the development of advanced materials and chemical sensors. The directional hydrogen-bonding capabilities of the urea group can drive the self-assembly of molecules into ordered supramolecular structures, such as tapes, sheets, or helical fibers. nih.gov This bottom-up approach to nanomaterials could be exploited to create novel gels, liquid crystals, or polymeric materials with tailored properties.
In the realm of chemical sensing, the compound's dual-functionality is particularly promising. The urea moiety is known to act as an effective receptor for anions, while the pyridinyl nitrogen can serve as a binding site for cations or as a proton-responsive center. This suggests the potential for developing "turn-on" or "turn-off" fluorescent sensors. For instance, π-conjugated polymers incorporating urea functional groups have demonstrated the ability to detect anions like cyanide through fluorescence quenching. nih.gov Similarly, pyridine (B92270) derivatives have been successfully employed as chemosensors for various analytes, including formaldehyde (B43269) and metal ions. researchgate.netmdpi.com
The theoretical design of sensors based on the N-(4-methylphenyl)-N'-2-pyridinyl-urea scaffold could involve its incorporation into larger π-conjugated systems. The binding of an analyte to either the urea or the pyridinyl group could modulate the electronic properties of the entire system, leading to a detectable optical or electronic response.
Table 1: Conceptual Sensing Applications for Urea, N-(4-methylphenyl)-N'-2-pyridinyl- Derivatives
| Analyte Class | Proposed Interaction Site | Potential Sensing Mechanism |
| Anions (e.g., F⁻, AcO⁻) | Urea NH groups | Hydrogen bonding, leading to a change in fluorescence or color. |
| Metal Cations (e.g., Fe³⁺, Cu²⁺) | Pyridinyl nitrogen | Coordination, causing fluorescence quenching or enhancement. |
| Protons (pH sensing) | Pyridinyl nitrogen | Protonation, altering the electronic structure and optical properties. |
Integration into Catalytic Systems and Reaction Methodologies
The application of urea derivatives in catalysis is a rapidly growing field. N-Arylureas have been shown to act as effective and sterically undemanding ligands in palladium-catalyzed cross-coupling reactions. acs.org The N-(4-methylphenyl)-N'-2-pyridinyl-urea scaffold could, therefore, be explored as a bidentate or monodentate ligand for various transition metals. The pyridinyl nitrogen and one of the urea nitrogens could coordinate to a metal center, creating a stable complex capable of facilitating a wide range of organic transformations.
Furthermore, the urea functional group itself can participate in catalysis. Urea and thiourea (B124793) derivatives are widely recognized as powerful organocatalysts, capable of activating substrates through hydrogen bonding. rsc.org This has been successfully applied in a variety of asymmetric reactions. The N-(4-methylphenyl)-N'-2-pyridinyl-urea molecule could be investigated as a bifunctional organocatalyst, where the urea moiety activates one reactant while the pyridinyl group interacts with another, potentially leading to high levels of stereocontrol.
Another area of interest is the catalytic hydrolysis of urea for applications such as the selective catalytic reduction (SCR) of NOx gases. researchgate.net While the specific compound is more complex than simple urea, its derivatives could be studied for their thermal decomposition and hydrolysis properties on various catalyst surfaces, such as TiO₂ or ZrO₂.
Table 2: Potential Catalytic Roles of Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
| Catalysis Type | Proposed Role of the Compound | Potential Reactions |
| Metal Catalysis | Bidentate Ligand (N,N') | Cross-coupling, hydrogenation, carbonylation. |
| Organocatalysis | Hydrogen-bond Donor | Michael additions, aldol (B89426) reactions, Diels-Alder reactions. |
| Heterogeneous Catalysis | Precursor for supported catalysts | Selective catalytic reduction (SCR) of NOx. |
Development of Novel Analytical Probes Utilizing Urea, N-(4-methylphenyl)-N'-2-pyridinyl- Scaffolds
Building on its potential in chemical sensing, the N-(4-methylphenyl)-N'-2-pyridinyl-urea scaffold can be specifically engineered to create highly selective and sensitive analytical probes. The development of such probes often involves the covalent attachment of a signaling unit (e.g., a fluorophore) to a receptor unit. In this case, the urea-pyridine moiety acts as the receptor.
Future research could focus on synthesizing derivatives where the tolyl or pyridinyl ring is functionalized with a fluorescent group. The binding of a target analyte would induce a conformational change or an electronic perturbation that alters the fluorescence properties of the probe. For example, the disruption of intramolecular hydrogen bonding upon analyte binding could lead to a significant change in the emission wavelength or intensity.
The principles of such probes are well-documented. Pyridine-based chemosensors have been developed for the detection of formaldehyde, where the interaction leads to a measurable shift in the fluorescence spectrum. researchgate.net Similarly, urea-based biosensors have been created by immobilizing enzymes like urease in a polymer matrix, with the sensor response being potentiometric. nih.gov By combining these concepts, novel probes based on the N-(4-methylphenyl)-N'-2-pyridinyl-urea scaffold could be designed for applications in environmental monitoring, clinical diagnostics, and cellular imaging.
Addressing Challenges and Opportunities in Targeted Molecular Design and Discovery
The design of new molecules based on the N-(4-methylphenyl)-N'-2-pyridinyl-urea scaffold presents both challenges and opportunities. A significant challenge in working with N,N'-disubstituted ureas is the potential for different conformations (e.g., trans-trans, trans-cis) due to the partial double bond character of the C-N bonds. nih.gov The energy barrier for isomerization can be high, which has implications for computational modeling and can affect the molecule's ability to bind to a specific target.
However, this conformational behavior also presents an opportunity. By strategically introducing substituents, it may be possible to favor a specific conformation that is optimal for a particular application. For instance, in drug discovery, locking the molecule into a bioactive conformation can lead to increased potency and selectivity. nih.gov Structure-activity relationship (SAR) studies on related pyrazinyl-aryl urea derivatives have shown that small changes to the substituents on the aryl rings can have a significant impact on biological activity. nih.gov
Molecular hybridization is another promising strategy. This involves combining the N-(4-methylphenyl)-N'-2-pyridinyl-urea scaffold with other pharmacophores or functional units to create hybrid molecules with novel properties. This approach has been used to develop new anticancer agents by combining pyridine-urea scaffolds with other heterocyclic systems. mdpi.commdpi.com The future of molecular design with this scaffold will likely involve a combination of computational modeling, synthetic chemistry, and high-throughput screening to explore the vast chemical space and unlock its full potential.
Q & A
Basic: What synthetic methodologies are recommended for preparing Urea, N-(4-methylphenyl)-N'-2-pyridinyl- with high purity?
Methodological Answer:
A two-step approach is optimal:
Precursor Preparation : Synthesize 4-methylphenyl isocyanate by reacting 4-methylaniline with phosgene or a safer equivalent (e.g., triphosgene) in dichloromethane at 0–5°C .
Coupling Reaction : React the isocyanate with 2-aminopyridine under anhydrous conditions in DMF at 80°C for 12–24 hours. Use triethylamine as a catalyst to enhance reactivity.
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) and NMR.
Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Avoid moisture to prevent hydrolysis of the urea linkage.
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR : Identify protons on the pyridinyl (δ 7.1–8.5 ppm) and 4-methylphenyl (δ 2.3 ppm for CH3) groups. The urea NH protons typically appear as broad signals (δ 8.0–10.0 ppm) .
- IR Spectroscopy : Confirm the urea carbonyl stretch (1640–1680 cm⁻¹) and NH bending (1500–1550 cm⁻¹).
- X-ray Crystallography : For absolute configuration, grow crystals via slow evaporation from DMSO/ethanol (1:3). Analyze hydrogen-bonding networks (e.g., N–H···O interactions) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+: ~268 Da).
Advanced: How do substituent electronic effects influence the compound’s bioactivity?
Methodological Answer:
- Synthetic Modulation : Introduce electron-withdrawing (e.g., -NO2, -CF3) or donating (-OCH3) groups on the aryl rings. Compare inhibition potency in enzymatic assays (e.g., kinase inhibition).
- Computational Analysis : Perform DFT calculations to map electrostatic potential surfaces and quantify substituent effects on urea’s hydrogen-bonding capacity .
- Case Study : Fluorine substitution on the phenyl ring (as in ’s N-(4-fluorophenyl) analogs) enhances metabolic stability but may reduce solubility due to increased hydrophobicity.
Advanced: What challenges arise in resolving crystal structure data for this urea derivative?
Methodological Answer:
- Crystallization Issues : Low solubility in common solvents may require mixed solvents (e.g., DMF/water). Use seeding or slow cooling to improve crystal quality.
- Hydrogen Bonding : Urea NH groups often form intermolecular bonds with adjacent carbonyl or pyridinyl N atoms, creating layered or helical packing motifs. Refine using SHELX software .
- Disorder : Methyl or pyridinyl groups may exhibit rotational disorder; apply restraints during refinement.
Advanced: How to address contradictions in reported solubility and stability data?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, acetonitrile, and aqueous buffers (pH 1–10) using nephelometry.
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the urea bond is a common degradation pathway .
- Contradiction Resolution : Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Use PXRD to identify phases.
Advanced: What mechanistic role does the urea moiety play in enzyme inhibition?
Methodological Answer:
- Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. The urea carbonyl often acts as a hydrogen-bond acceptor with catalytic lysine or aspartate residues .
- Kinetic Studies : Perform enzyme inhibition assays (IC50 determination) and compare with truncated analogs (e.g., lacking the pyridinyl group) to isolate the urea’s contribution.
- Mutagenesis : Engineer enzyme mutants (e.g., T106A in p38 MAPK) to validate binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
